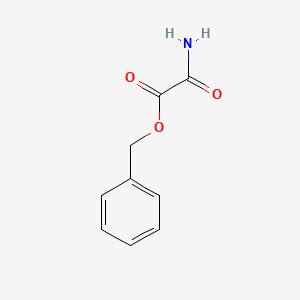

Benzyl Amino(oxo)acetate

Vue d'ensemble

Description

Benzyl Amino(oxo)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group attached to an amino(oxo)acetate moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Benzyl Amino(oxo)acetate can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with amino(oxo)acetic acid in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the use of a dehydrating agent to facilitate ester formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as distillation and crystallization to obtain a high-purity product.

Analyse Des Réactions Chimiques

Types of Reactions: Benzyl Amino(oxo)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed:

Oxidation: Benzyl carboxylic acid derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted benzyl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Prodrug Development

Benzyl amino(oxo)acetate has been utilized in the development of prodrugs aimed at enhancing the oral bioavailability of therapeutics. For instance, a study highlighted the synthesis of para-acetoxy-benzyl ester prodrugs that significantly improved plasma levels of hydroxamate-based inhibitors used for treating neuropathic pain. The prodrug demonstrated a five-fold increase in plasma exposure compared to direct administration of the parent compound, indicating its potential for improving drug delivery systems .

Diabetes Treatment

Recent research has identified N-(2-(benzylamino)-2-oxoethyl)benzamide derivatives as promising agents for protecting pancreatic β-cells from endoplasmic reticulum (ER) stress, which is crucial in diabetes pathology. One particular derivative exhibited maximal β-cell protective activity at an EC50 of 0.1 μM, showcasing enhanced potency and solubility compared to previous scaffolds . This suggests that this compound derivatives may offer new therapeutic strategies for diabetes management.

Anticancer Research

Antitumor Activity

this compound derivatives have been explored for their anticancer properties. A study focused on N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine compounds demonstrated significant activity against human colon (HT29) and prostate (DU145) cancer cell lines. Molecular docking studies further supported the potential of these compounds in targeting specific cancer pathways .

Synthesis of Novel Compounds

Intermediate in Organic Synthesis

this compound serves as an essential intermediate in the synthesis of complex organic molecules. It has been employed in the preparation of various substituted benzamides and benzoxazines, which exhibit antibacterial and antifungal activities. For example, new compounds derived from this compound were synthesized and characterized for their biological activities against multiple pathogens .

Biological Activities

Antimicrobial Properties

Compounds derived from this compound have shown promising antibacterial and antifungal activities. Research indicates that certain derivatives possess significant inhibitory effects against various microbial strains, making them candidates for further development as antimicrobial agents .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of Benzyl Amino(oxo)acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. These metabolites may interact with cellular pathways, influencing various physiological processes.

Comparaison Avec Des Composés Similaires

Benzyl Acetate: Similar in structure but lacks the amino group.

Amino Acetate Esters: Compounds with similar ester functionality but different substituents.

Uniqueness: Benzyl Amino(oxo)acetate is unique due to the presence of both benzyl and amino(oxo)acetate groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Activité Biologique

Benzyl amino(oxo)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound, drawing on various research studies and findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzylamine with oxoacetic acid derivatives. The process can be optimized using various coupling agents such as ethyl(dimethylaminopropyl)carbodiimide (EDCI) to enhance yield and purity. The resulting compound is characterized using techniques like IR, NMR, and mass spectrometry to confirm its structure and functional groups.

2.1 Antidiabetic Effects

Recent studies have highlighted the protective effects of this compound derivatives on pancreatic β-cells against endoplasmic reticulum (ER) stress. A notable compound identified in these studies is N-(2-(Benzylamino)-2-oxoethyl)benzamide, which demonstrated significant β-cell protective activity with an EC50 value of . This compound effectively inhibited ER stress-induced apoptosis in INS-1 cells, showcasing its potential as a therapeutic agent for diabetes management .

2.2 Antimicrobial Properties

This compound derivatives have also been evaluated for their antimicrobial activities. In vitro tests revealed that certain derivatives exhibited significant antibacterial and antifungal properties against various pathogens. For instance, compounds synthesized from benzylamine and 2-thioxo-substituted-1,3-benzoxazines showed promising results with minimum inhibitory concentrations (MICs) as low as against Bacillus subtilis and other microorganisms .

2.3 Histone Deacetylase Inhibition

The compound has been investigated for its role as a histone deacetylase (HDAC) inhibitor. HDACs are crucial in regulating gene expression through chromatin remodeling, and their inhibition has therapeutic implications in cancer treatment. Studies indicate that certain this compound derivatives can inhibit HDAC activity significantly, providing a basis for their potential use in cancer therapies .

3.1 Study on β-cell Protection

A comprehensive study focused on the effects of this compound derivatives on pancreatic β-cells under stress conditions induced by tunicamycin (Tm). The results demonstrated that co-treatment with these compounds significantly reduced cleaved caspase-3 and PARP levels, indicating a protective mechanism against ER stress-induced apoptosis .

3.2 Antimicrobial Activity Assessment

In another study assessing the antimicrobial efficacy of synthesized this compound derivatives, several compounds were tested against a range of bacterial and fungal strains. The findings highlighted that specific modifications to the benzyl group enhanced antimicrobial potency, suggesting a structure-activity relationship that could guide future drug design efforts .

4. Research Findings Summary Table

| Activity | Compound | EC50/MIC | Notes |

|---|---|---|---|

| β-cell Protection | N-(2-(Benzylamino)-2-oxoethyl)benzamide | Protects against ER stress-induced apoptosis | |

| Antibacterial | Various derivatives | Effective against Bacillus subtilis, M. chlorophenolicum | |

| HDAC Inhibition | Selected derivatives | >50% inhibition | Potential application in cancer therapy |

5.

This compound exhibits significant biological activity across various domains including antidiabetic effects, antimicrobial properties, and histone deacetylase inhibition. Ongoing research into its derivatives may yield novel therapeutic agents capable of addressing critical health issues such as diabetes and cancer.

The diverse biological activities associated with this compound underscore its potential as a valuable scaffold in drug development efforts aimed at treating metabolic disorders and infectious diseases.

Propriétés

IUPAC Name |

benzyl 2-amino-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c10-8(11)9(12)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPFOJCWLWGJQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10297702 | |

| Record name | benzyl amino(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35454-01-4 | |

| Record name | NSC117411 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzyl amino(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.